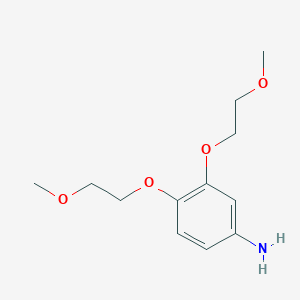

3,4-Bis(2-methoxyethoxy)aniline

Beschreibung

Eigenschaften

Molekularformel |

C12H19NO4 |

|---|---|

Molekulargewicht |

241.28 g/mol |

IUPAC-Name |

3,4-bis(2-methoxyethoxy)aniline |

InChI |

InChI=1S/C12H19NO4/c1-14-5-7-16-11-4-3-10(13)9-12(11)17-8-6-15-2/h3-4,9H,5-8,13H2,1-2H3 |

InChI-Schlüssel |

FURMFDPUIIYEQV-UHFFFAOYSA-N |

Kanonische SMILES |

COCCOC1=C(C=C(C=C1)N)OCCOC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 3,4-bis(2-methoxyethoxy)aniline with structurally related aniline derivatives, focusing on substituent effects, synthesis, and applications.

Structural Analogs

Physicochemical Properties

- Solubility : The bis(2-methoxyethoxy) groups in 3,4-bis(2-methoxyethoxy)aniline likely improve solubility in polar solvents compared to simpler methoxy or methyl-substituted anilines (e.g., 4,5-dimethoxy-2-methylaniline) .

- Boiling Points: Alkoxy-substituted anilines (e.g., N,N-dimethylaniline, BP 194.2°C) typically exhibit higher boiling points than non-polar analogs due to increased polarity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-Bis(2-methoxyethoxy)aniline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic coupling of 3,4-diaminoanisole derivatives with 2-methoxyethoxy groups. For example, a two-step process may include:

Protection of the aniline group : Use tert-butyl carbamate (Boc) to protect the amine, followed by alkylation with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Deprotection : Treat with HCl/dioxane to yield the final product. Optimization involves controlling stoichiometry (1.2 equivalents of alkylating agent), temperature (60–80°C), and reaction time (12–24 hours). Purification via recrystallization (ether/hexane) achieves yields up to 82% .

Q. Which analytical techniques are most reliable for characterizing 3,4-Bis(2-methoxyethoxy)aniline?

- Methodological Answer :

- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., observed m/z 236 [M+H]⁺) and purity. Use electrospray ionization (ESI) in positive ion mode .

- HPLC : Retention time (e.g., 0.83 minutes under SQD-AA05 conditions) helps assess purity and stability. Reverse-phase C18 columns with acetonitrile/water gradients are standard .

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.5–7.2 ppm) and methoxyethoxy side chains (δ 3.3–4.1 ppm for OCH₃ and OCH₂) .

Advanced Research Questions

Q. How do steric and electronic effects of 2-methoxyethoxy substituents influence the reactivity of 3,4-Bis(2-methoxyethoxy)aniline in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Steric Hindrance : The bulky 2-methoxyethoxy groups at the 3,4-positions direct EAS to the less hindered 2- or 5-positions. Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distribution .

- Electronic Effects : Electron-donating methoxy groups activate the ring, but steric effects dominate. Experimental validation involves nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃), followed by HPLC-MS to identify substitution patterns .

Q. What strategies resolve contradictions in reported biological activity data for 3,4-Bis(2-methoxyethoxy)aniline derivatives?

- Methodological Answer :

- Data Normalization : Account for variations in assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ values in enzyme inhibition assays may differ due to buffer pH or co-solvents (e.g., DMSO concentration ≤0.1%) .

- Meta-Analysis : Compare structural analogs (e.g., 3,4-bis(trifluoroethoxy)aniline) to identify trends. Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent electronegativity with activity .

Q. How can the stability of 3,4-Bis(2-methoxyethoxy)aniline be evaluated under long-term storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store samples at 40°C/75% relative humidity for 6 months. Monitor decomposition via HPLC-MS; detect primary degradation products (e.g., hydrolyzed methoxyethoxy groups forming phenolic derivatives) .

- Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and track photodegradation kinetics. Use amber glass vials and antioxidant additives (e.g., BHT) to mitigate oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.